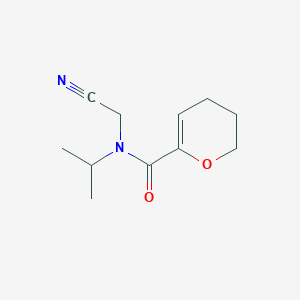

N-(Cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran-6-carboxamide

Description

Properties

IUPAC Name |

N-(cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-9(2)13(7-6-12)11(14)10-5-3-4-8-15-10/h5,9H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCCODTULWYCHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC#N)C(=O)C1=CCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran-6-carboxamide can be achieved through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran-6-carboxylic acid with cyanomethylating agents under basic conditions. The reaction typically proceeds through the formation of an intermediate ester, which is then converted to the desired carboxamide by treatment with an appropriate amine, such as isopropylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the cyanomethyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, primary amines, and various substituted pyran derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(Cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran-6-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran-6-carboxamide involves its interaction with specific molecular targets. The cyanomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

- N-(Cyanomethyl)-2-chloroisonicotinamide

- N-(Cyanomethyl)-2,3-dimethylpyridinium salts

- N-(Cyanomethyl)-isoquinolinium salts

Uniqueness

N-(Cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran-6-carboxamide is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Biological Activity

N-(Cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran-6-carboxamide is a compound belonging to the class of 3,4-dihydro-2H-pyrans, which are known for their diverse biological activities. This article examines the biological activity of this specific compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

1. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of various derivatives of 3,4-dihydro-2H-pyrans. In particular, compounds with similar structural motifs have shown significant activity against a range of pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds exhibiting MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis have been reported .

Table 1: Antimicrobial Activity of Dihydropyran Derivatives

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| 7b | 0.22 | 0.25 | Bactericidal |

| Ciprofloxacin | 0.5 | 1.0 | Bactericidal |

| Ketoconazole | - | - | Antifungal |

The compound this compound is hypothesized to exhibit similar or enhanced antimicrobial properties due to its structural features.

2. Cytotoxicity

Cytotoxicity studies are essential for evaluating the safety profile of new compounds. For derivatives related to N-(Cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran, IC50 values greater than 60 μM indicate low toxicity in mammalian cells . This suggests that while these compounds can effectively target microbial cells, they may have a favorable safety margin for human use.

Table 2: Cytotoxicity Profile

| Compound | IC50 (μM) | Hemolytic Activity (%) |

|---|---|---|

| 7b | >60 | 3.23 - 15.22 |

| Triton X-100 | - | 100 |

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Key Enzymes : Similar derivatives have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .

This indicates that the compound may disrupt critical cellular processes in pathogens, leading to their death or growth inhibition.

Case Studies

Several case studies have highlighted the effectiveness of compounds in the same class as this compound:

- Study on Antibacterial Activity : A study evaluated a series of dihydropyran derivatives against resistant bacterial strains and found that modifications in the side chains significantly enhanced their antibacterial properties.

- Evaluation of Biofilm Inhibition : Research demonstrated that certain derivatives could reduce biofilm formation by over 50% compared to standard treatments like Ciprofloxacin .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.